10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine
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Overview
Description
10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine is a heterocyclic compound that belongs to the class of benzothiazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,2-b][1,4]benzothiazine core with a 4-bromobenzyl substituent at the 10th position.
Preparation Methods
The synthesis of 10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromomaleic anhydride and hydrazine hydrochloride to form 4-bromo-1,2-dihydropyridazine-3,6-dione.
Chlorination: The intermediate is then chlorinated using phosphoryl chloride to yield 4-bromo-3,6-dichloropyridazine.
Cyclization: The key intermediate products are obtained by reacting the substituted aniline with secondary amines in ethanol at 80°C.
Chemical Reactions Analysis
10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine involves its interaction with specific molecular targets. For instance, its inhibitory activity against 15-lipoxygenase is due to its ability to bind to the enzyme’s active site, thereby preventing the formation of pro-inflammatory leukotrienes . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine can be compared with other benzothiazine derivatives:
10H-benzo[b]pyridazino[3,4-e][1,4]thiazines: These compounds are structurally similar but differ in their substitution patterns and biological activities.
Pyrimido[4,5-b][1,4]benzothiazine: This compound is a potent 15-lipoxygenase inhibitor and shares a similar core structure with this compound.
1,4-Benzothiazines: These are the main building blocks of naturally occurring pheomelanin pigments and have been studied for their phototoxic properties.
Properties
IUPAC Name |
10-[(4-bromophenyl)methyl]pyrido[3,2-b][1,4]benzothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2S/c19-14-9-7-13(8-10-14)12-21-15-4-1-2-5-16(15)22-17-6-3-11-20-18(17)21/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWSDOFOOLESEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC=N3)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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